molecular formula C17H12F6N2OS B2807748 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea CAS No. 445418-34-8

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea

Cat. No.: B2807748
CAS No.: 445418-34-8
M. Wt: 406.35
InChI Key: RPVQYGOJCWSQMX-UHFFFAOYSA-N
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Description

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea is a thiourea derivative characterized by a 3,5-bis(trifluoromethyl)phenyl group and a 2-phenylacetyl substituent. The trifluoromethyl groups enhance electron-withdrawing properties, while the phenylacetyl moiety introduces steric bulk and aromaticity. Such structural features are critical in applications ranging from asymmetric catalysis to molecular recognition .

Properties

IUPAC Name

N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F6N2OS/c18-16(19,20)11-7-12(17(21,22)23)9-13(8-11)24-15(27)25-14(26)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVQYGOJCWSQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea typically involves the following steps:

  • Formation of the Phenylacetyl Isothiocyanate: : This intermediate is prepared by reacting phenylacetyl chloride with potassium thiocyanate in an organic solvent such as acetone or dichloromethane. The reaction is carried out at room temperature with stirring for several hours.

  • Reaction with 3,5-Bis(trifluoromethyl)aniline: : The phenylacetyl isothiocyanate is then reacted with 3,5-bis(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion to the desired thiourea compound.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. Solvent recycling and purification steps are also integrated to minimize waste and reduce production costs. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the carbonyl group in the phenylacetyl moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or peracetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Alcohols or amines, depending on the specific reduction pathway.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Synthetic Chemistry

  • Catalysis :
    • The compound is utilized as a catalyst in various organic reactions, particularly in the formation of carbon-nitrogen bonds. It has demonstrated effectiveness in promoting reactions such as the synthesis of ureas and thioureas from isocyanates and amines.
    • A notable study showed its application in the synthesis of substituted thioureas, which are valuable intermediates in medicinal chemistry .
  • Synthesis of Heterocycles :
    • Its ability to facilitate the formation of heterocycles has been explored extensively. For instance, it has been employed in the synthesis of thiazoles and oxazoles, which are important scaffolds in drug development .

Pharmaceutical Applications

  • Anticancer Activity :
    • Research indicates that derivatives of this thiourea exhibit significant anticancer properties. A study evaluated its efficacy against various cancer cell lines, revealing promising results in inhibiting cell proliferation .
    • The compound's structural features contribute to its activity by interacting with specific biological targets involved in cancer progression.
  • Neurokinin Receptor Antagonism :
    • The compound has been investigated for its role as a neurokinin receptor antagonist. A specific derivative was tested for its effects on neurochemical responses associated with stress and anxiety disorders, showing potential therapeutic benefits .

Material Science Applications

  • Fluorinated Polymers :
    • Due to its trifluoromethyl groups, the compound is being studied for its incorporation into fluorinated polymers. These materials exhibit unique properties such as chemical resistance and thermal stability, making them suitable for high-performance applications .
  • Coatings and Surface Modifications :
    • The compound’s ability to modify surfaces has been explored in creating coatings that enhance durability and resistance to environmental factors. Its application in industrial coatings shows promise for improving the longevity of materials exposed to harsh conditions .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Synthetic ChemistryCatalysis for thiourea synthesisEffective in forming carbon-nitrogen bonds
PharmaceuticalAnticancer activitySignificant inhibition of cancer cell proliferation
PharmaceuticalNeurokinin receptor antagonismPotential therapeutic effects on stress responses
Material ScienceFluorinated polymer developmentEnhanced chemical resistance and thermal stability
Material ScienceCoatings and surface modificationsImproved durability against environmental factors

Case Studies

  • Synthesis of Substituted Thioureas :
    • A study utilized 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea as a catalyst to synthesize various substituted thioureas with high yields and selectivity. The reaction conditions were optimized to achieve maximum efficiency.
  • Anticancer Screening :
    • In a preclinical trial, derivatives of this thiourea were tested against multiple cancer cell lines, demonstrating IC50 values that indicate potent anticancer activity compared to standard chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and stability. The thiourea moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Thiourea derivatives often differ in substituents on the nitrogen atoms, influencing electronic and steric properties:

  • 3,5-Bis(trifluoromethyl)phenyl Group : Common in analogs like Takemoto’s catalysts (e.g., (S,S)-TUC), this group provides strong electron-withdrawing effects, enhancing hydrogen-bonding capacity for catalysis .
  • 2-Phenylacetyl vs. Cyclohexyl/Quinuclidinyl Groups: The phenylacetyl group in the target compound introduces planar aromaticity, favoring π-π interactions. In contrast, cyclohexyl () or quinuclidinyl () groups add rigidity or chirality, critical for enantioselective catalysis . Dimethylamino-substituted cyclohexyl groups (e.g., (S,S)-TUC) increase basicity, enabling dual hydrogen-bonding and Brønsted acid catalysis .

Comparative Data Table

Compound Name Substituents Molecular Weight Key Application Notable Feature Evidence
Target Compound 2-Phenylacetyl ~450 (estimated) Potential catalysis Aromatic π-π interactions -
(S,S)-TUC Dimethylaminocyclohexyl 413.42 Asymmetric catalysis Chiral Brønsted acid catalyst
1q (Quinuclidinyl derivative) Quinuclidinyl - Rigid catalyst frameworks Enhanced stereocontrol
VTU/VFU Vinylphenyl/trifluoromethyl - Molecular imprinting Nitro group binding
1f (Hydroxy-3-methylbutan-2-yl derivative) Hydroxyalkyl - Synthetic intermediate 66% isolated yield

Biological Activity

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. This compound, characterized by its trifluoromethyl groups and phenylacetyl moiety, exhibits diverse pharmacological effects, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C15H12F6N2S
  • Molecular Weight : 366.32 g/mol
  • CAS Number : 175277-17-5

Thiourea compounds are known to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to increased bioactivity. The proposed mechanisms include:

  • Enzyme Inhibition : Thioureas can act as competitive inhibitors for enzymes involved in metabolic pathways.
  • Receptor Modulation : These compounds may influence receptor activity through allosteric modulation or direct binding.

Antitumor Activity

Research indicates that thiourea derivatives exhibit significant antitumor properties. For example, studies have shown that similar compounds can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. A specific study on related thioureas demonstrated their effectiveness against solid tumors and lymphomas, suggesting a potential therapeutic role for this compound in oncology .

Antimicrobial Properties

Thiourea derivatives have also displayed antimicrobial activity against various pathogens. The ability to disrupt bacterial cell membranes or inhibit essential metabolic processes contributes to their effectiveness. In vitro studies have reported varying degrees of antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Toxicity Profile

While the biological activity is promising, it is crucial to consider the toxicity associated with this compound. Studies indicate that compounds with similar structures can exhibit acute toxicity upon ingestion or skin contact . Therefore, understanding the safety profile through comprehensive toxicological assessments is vital for further development.

Study 1: Antitumor Efficacy

A recent study investigated the antitumor effects of thiourea derivatives in a mouse model of cancer. The compound was administered at varying doses, resulting in a dose-dependent reduction in tumor size and increased survival rates among treated subjects. Histological analysis revealed significant apoptosis in tumor tissues, correlating with the observed therapeutic effects .

Study 2: Antimicrobial Activity

In another investigation, this compound was tested against a panel of bacterial strains. Results indicated that the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The mechanism was attributed to disruption of bacterial protein synthesis .

Data Summary

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis, reduces tumor size
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
ToxicityAcute toxicity reported; caution advised

Q & A

Q. What are the recommended methods for synthesizing 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea with high yield and purity?

Methodological Answer: Synthesis typically involves coupling 3,5-bis(trifluoromethyl)phenyl isothiocyanate with 2-phenylacetyl amine derivatives. Key steps include:

  • Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) or other groups to prevent side reactions during thiourea formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency at 0–25°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Yield and purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the structural integrity of this thiourea derivative post-synthesis?

Methodological Answer: Combine multiple analytical techniques:

  • Spectroscopy :
    • ¹H/¹³C NMR : Verify hydrogen and carbon environments (e.g., thiourea NH protons at δ 9–11 ppm, CF₃ groups at δ 110–120 ppm in ¹³C) .
    • IR : Confirm thiourea C=S stretch (1200–1250 cm⁻¹) and absence of isothiocyanate peaks (~2050 cm⁻¹) .
  • X-Ray Crystallography : Resolve crystal packing and bond lengths (e.g., S–C bond ~1.68 Å, N–H···S hydrogen bonds) using single-crystal diffraction (MoKα radiation, 296 K) .

Q. What are the key stability considerations for handling and storing this compound?

Methodological Answer:

  • Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation and moisture absorption .
  • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include hydrolyzed urea analogs .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of trifluoromethyl groups in this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify electron-deficient CF₃ groups susceptible to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to assess conformational stability of the thiourea backbone .
  • Docking Studies : Map binding affinities to biological targets (e.g., enzymes with hydrophobic pockets) using AutoDock Vina .

Q. How should researchers resolve contradictions in reported crystallographic data for thiourea derivatives?

Methodological Answer:

  • Variable-Temperature XRD : Compare unit cell parameters at 100 K vs. 296 K to identify thermal expansion effects .
  • Disorder Analysis : Use SHELXL refinement to model positional disorder in CF₃ or phenylacetyl groups, which may explain discrepancies in bond angles .
  • High-Resolution Synchrotron Data : Collect data at λ = 0.5 Å to improve resolution for heavily fluorinated regions .

Q. What experimental designs are optimal for studying environmental degradation pathways of this compound?

Methodological Answer:

  • Microcosm Studies : Expose the compound to soil/water systems under controlled O₂ levels (aerobic vs. anaerobic) and monitor via LC-MS/MS .
  • Photolysis : Use UV-C lamps (λ = 254 nm) to simulate sunlight-induced degradation; quantify intermediates (e.g., defluorinated products) .
  • QSAR Modeling : Corporate logP and hydrolysis rate constants to predict environmental half-lives .

Q. How can structure-activity relationships (SAR) be established for this thiourea derivative?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace phenylacetyl with pyridyl or cyclohexyl groups) and compare bioactivity .
  • Biological Assays : Test inhibition of target enzymes (e.g., carbonic anhydrase) using fluorometric assays. Correlate IC₅₀ values with Hammett σ constants of substituents .

Data Contradiction Analysis

Q. How to address conflicting spectroscopic data for thiourea derivatives in literature?

Methodological Answer:

  • Solvent Effects : Replicate experiments in deuterated vs. non-deuterated solvents to assess hydrogen bonding impacts on NMR shifts .
  • Dynamic NMR : Resolve rotational barriers in the thiourea moiety (e.g., coalescence temperature studies) to explain split peaks .

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